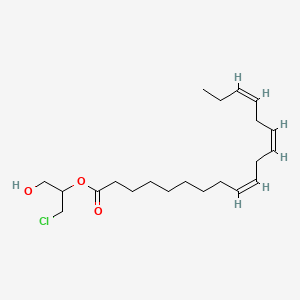
rac 2-Linolenoyl-3-chloropropanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Linolenoyl-3-chloropropanediol involves the esterification of 3-chloro-1,2-propanediol with linolenic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods:
化学反応の分析
Types of Reactions: rac 2-Linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
rac 2-Linolenoyl-3-chloropropanediol is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to be used in various assays and experiments to elucidate protein behavior and interactions .
作用機序
The mechanism of action of rac 2-Linolenoyl-3-chloropropanediol involves its interaction with specific proteins and enzymes in proteomics research. The compound can form covalent bonds with target proteins, allowing researchers to study protein modifications and interactions. The molecular targets and pathways involved depend on the specific proteins being studied .
類似化合物との比較
- rac 2-Linoleoyl-3-chloropropanediol
- 1,2-Dilinolenoyl-3-chloropropanediol
- rac 1-Linolenoyl-3-chloropropanediol-d5
Comparison: rac 2-Linolenoyl-3-chloropropanediol is unique due to its specific esterification of linolenic acid with 3-chloro-1,2-propanediol. This unique structure allows it to be used in specific proteomics applications that other similar compounds may not be suitable for .
特性
分子式 |
C21H35ClO3 |
|---|---|
分子量 |
371.0 g/mol |
IUPAC名 |
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
InChIキー |
YAOHGBOXDTYIHW-PDBXOOCHSA-N |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CCl |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



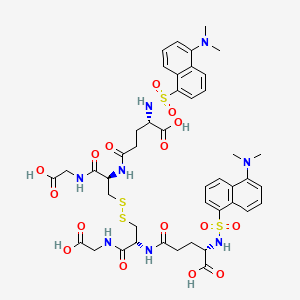
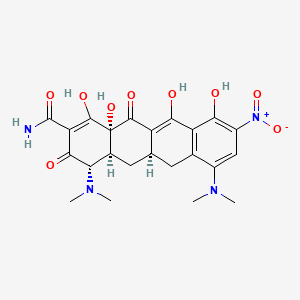
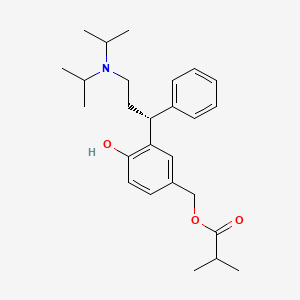
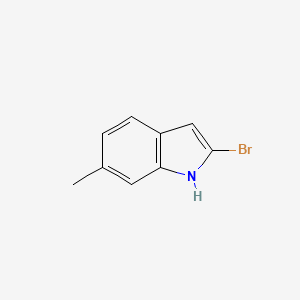
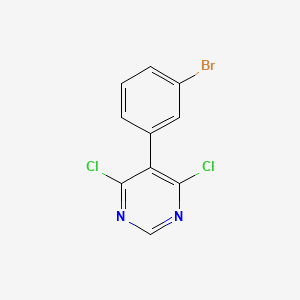
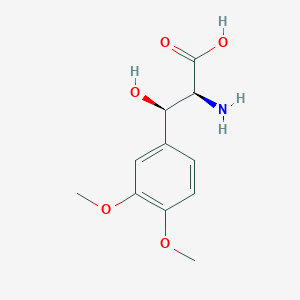
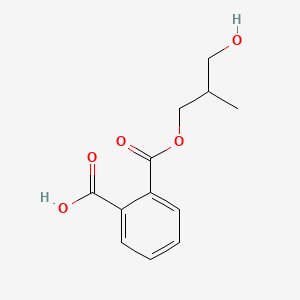
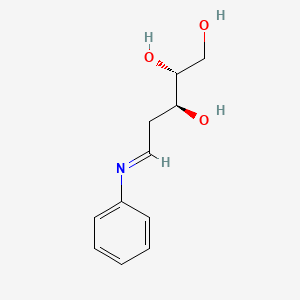
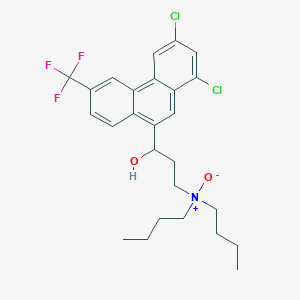
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)


